N-(1-benzylpiperidin-4-yl)-4-tert-butylbenzamide
Overview
Description
“N-(1-benzylpiperidin-4-yl)-4-iodobenzamide” is a member of piperidines . It has a molecular formula of C19H21IN2O and a molecular weight of 420.3 g/mol . Another similar compound, “N-(1-benzylpiperidin-4-yl)-4-pyrazol-1-ylbenzamide”, belongs to the class of organic compounds known as n-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, “N’- (1-benzylpiperidin-4-yl)acetohydrazide” was synthesized and characterized by NMR spectroscopy and single-crystal X-ray diffraction .Molecular Structure Analysis
The crystal structure of “N’- (1-benzylpiperidin-4-yl)acetohydrazide” is monoclinic Cc with unit cell parameters a = 14.1480 (3) Å, b = 14.1720 (4) Å, c = 27.6701 (7) Å, β = 96.956 (1)°, α = γ = 90° .Physical And Chemical Properties Analysis
“N-(1-benzylpiperidin-4-yl)-4-iodobenzamide” has a molecular weight of 420.3 g/mol . “N-(1-benzylpiperidin-4-yl)-4-pyrazol-1-ylbenzamide” has a molecular weight of 360.5 g/mol .Scientific Research Applications
Radiopharmaceutical Potential in Cancer Imaging
The compound N-(1-Benzylpiperidin-4-yl)-4-tert-Butylbenzamide has been studied for its potential use as a radiopharmaceutical in cancer imaging. In a study by John et al. (1995), a radiolabeled version of this compound showed high affinity for sigma-1 and sigma-2 receptor subtypes and was investigated for its binding characteristics to MCF-7 breast cancer cells. The study indicated the potential of this compound in imaging breast cancer by targeting sigma receptor sites (John et al., 1995).
PET Imaging of Sigma Receptors
Shiue et al. (1997) researched the use of a fluorine-18 labeled derivative of this compound as a ligand for positron emission tomography (PET) imaging of sigma receptors. This study found that the compound bound to sigma receptors with high affinity and selectivity, suggesting its potential as a radioligand in PET imaging for sigma receptors in humans (Shiue et al., 1997).
Synthesis and Pharmacological Characterization
Another study by John et al. (1995) on the synthesis and pharmacological characterization of a radiolabeled version of this compound revealed its saturable binding with high affinity to MCF-7 breast tumor cells. The study further explored the biodistribution and clearance of the compound in rats, demonstrating its potential in imaging breast cancer (John et al., 1995).
Ligand for PET Imaging in Breast Cancer
In a 2000 study by Shiue et al., N-(N-Benzylpiperidin-4-yl)-2-[(18)F]fluorobenzamide was evaluated as a potential ligand for PET imaging of breast cancer. The study found high uptake of the compound in breast cancer tumors in mice, indicating its promise as a ligand for PET imaging in detecting breast cancer (Shiue et al., 2000).
Mechanism of Action
Target of Action
N-(1-benzylpiperidin-4-yl)-4-tert-butylbenzamide primarily targets Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide, a compound that accumulates in the brain of individuals with Alzheimer’s disease.
Mode of Action
It is believed to interact with its target, beta-secretase 1, and potentially inhibit its activity . This inhibition could lead to a decrease in the production of beta-amyloid peptide, thereby potentially mitigating the symptoms of Alzheimer’s disease.
Biochemical Pathways
Given its target, it is likely involved in the amyloidogenic pathway, which leads to the production of beta-amyloid peptide . By inhibiting Beta-secretase 1, the compound could disrupt this pathway and reduce the accumulation of beta-amyloid peptide.
Result of Action
Given its potential inhibitory effect on beta-secretase 1, it could lead to a decrease in the production of beta-amyloid peptide . This could potentially result in a reduction of beta-amyloid plaques in the brain, which are associated with neurodegeneration in Alzheimer’s disease.
Future Directions
properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-tert-butylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O/c1-23(2,3)20-11-9-19(10-12-20)22(26)24-21-13-15-25(16-14-21)17-18-7-5-4-6-8-18/h4-12,21H,13-17H2,1-3H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIODUZHNKRKCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901320846 | |
Record name | N-(1-benzylpiperidin-4-yl)-4-tert-butylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901320846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671339 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
334974-41-3 | |
Record name | N-(1-benzylpiperidin-4-yl)-4-tert-butylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901320846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.